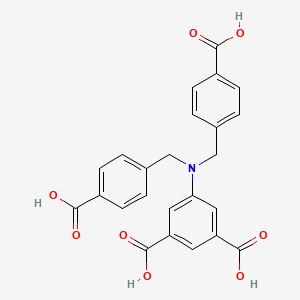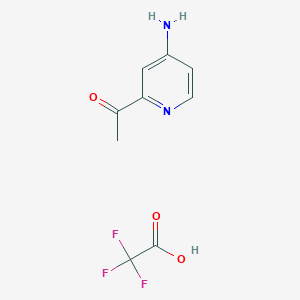![molecular formula C11H14N2O B12500849 2-[(4-Ethyl-4,5-dihydro-1,3-oxazol-2-yl)methyl]pyridine](/img/structure/B12500849.png)
2-[(4-Ethyl-4,5-dihydro-1,3-oxazol-2-yl)methyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Ethyl-4,5-dihydro-1,3-oxazol-2-yl)methyl]pyridine is a chemical compound that belongs to the class of oxazolines Oxazolines are heterocyclic compounds containing both nitrogen and oxygen in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Ethyl-4,5-dihydro-1,3-oxazol-2-yl)methyl]pyridine typically involves the cyclization of β-hydroxy amides using reagents such as Deoxo-Fluor®. This process is carried out at room temperature in a stereospecific manner, with inversion of stereochemistry . The resulting oxazolines can then be oxidized to the corresponding oxazoles using commercial manganese dioxide .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis, which offers advantages such as improved safety profiles and higher purity of the final product. The use of packed reactors containing commercial manganese dioxide allows for efficient oxidation of oxazolines to oxazoles .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Ethyl-4,5-dihydro-1,3-oxazol-2-yl)methyl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazoles using reagents such as manganese dioxide.
Substitution: The pyridine ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Manganese dioxide is commonly used for the oxidation of oxazolines to oxazoles.
Substitution: Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
Major Products Formed
Oxidation: The major product formed from the oxidation of this compound is the corresponding oxazole.
Substitution: Substitution reactions yield various substituted pyridine derivatives, depending on the reagents used.
Scientific Research Applications
2-[(4-Ethyl-4,5-dihydro-1,3-oxazol-2-yl)methyl]pyridine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[(4-Ethyl-4,5-dihydro-1,3-oxazol-2-yl)methyl]pyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes . These complexes can then participate in various catalytic and biological processes, influencing the activity of enzymes and other proteins.
Comparison with Similar Compounds
Similar Compounds
2-(4-Ethyl-4,5-dihydro-1,3-oxazol-2-yl)phenolato: This compound is similar in structure but contains a phenol group instead of a pyridine ring.
2-(4-Ethyl-4,5-dihydro-1,3-oxazol-2-yl)phenolato-nickel(II): This compound contains a nickel ion coordinated to the oxazoline ligand.
Uniqueness
2-[(4-Ethyl-4,5-dihydro-1,3-oxazol-2-yl)methyl]pyridine is unique due to the presence of both an oxazoline ring and a pyridine ring in its structure
Properties
Molecular Formula |
C11H14N2O |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
4-ethyl-2-(pyridin-2-ylmethyl)-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C11H14N2O/c1-2-9-8-14-11(13-9)7-10-5-3-4-6-12-10/h3-6,9H,2,7-8H2,1H3 |
InChI Key |
WKIUPAOWYKIJIH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1COC(=N1)CC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(2,4-dichlorophenyl)-4-hydroxy-2-(morpholin-4-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12500770.png)
![N-benzyl-N-ethyl-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B12500771.png)

![4,4',4'',4'''-(Dibenzo[g,p]chrysene-2,7,10,15-tetrayl)tetrabenzoic acid](/img/structure/B12500777.png)
![2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]-N-(2-{[(3-methylphenyl)methyl]sulfanyl}ethyl)acetamide](/img/structure/B12500785.png)
![N-{[5-({2-[(3-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B12500792.png)



![2-{5-[3-(5-Carboxypentyl)-1,1-dimethylbenzo[e]indol-2-ylidene]penta-1,3-dien-1-yl}-1,1,3-trimethylbenzo[e]indol-3-ium](/img/structure/B12500807.png)
![5-({5-[(4-chlorophenyl)sulfanyl]thiophen-2-yl}methylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12500829.png)

![Ethyl 5-{[(2,5-dichlorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12500850.png)
![2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]-N-(propan-2-yl)acetamide](/img/structure/B12500859.png)
